4-Nitrothioanisole
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrothioanisole and related compounds has been explored through various methods. Notably, the surface-enhanced Raman scattering (SERS) of this compound (4-NTA) has been investigated, revealing that the molecule adsorbs on silver via the sulfur atom and undergoes surface-induced photoreactions such as C−S bond scission followed by nitro to amine conversion (Kim, Lee, & Kim, 2004).
Molecular Structure Analysis
The molecular structure of this compound has been the focus of various studies, including its electronic and spectroscopic properties. An in-depth analysis of the spectroscopic and electronic properties of 3-methyl-4-nitroisothiazole provides insights into the vibrational assignments and the stability of molecules arising from hyperconjugative interactions, which may offer parallels to understanding this compound's structure (Regiec & Wojciechowski, 2019).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, showcasing its reactivity and utility in synthetic chemistry. One study demonstrated the use of 4-Aminothioureaprolinal dithioacetal as a catalyst for highly enantioselective Michael additions, suggesting potential reaction pathways involving this compound or related compounds (Chuan et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as its melting point, boiling point, and solubility, are crucial for understanding its behavior in various solvents and conditions. While specific studies on these properties were not identified, general principles of molecular structure analysis, as seen in the research of related compounds, provide a foundation for predicting these properties.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other compounds and its stability under different conditions, are important for its application in synthetic pathways. The study on S-Transnitrosation reactions, while not directly involving this compound, offers insights into the potential reactivity of nitro and thio compounds, which could be relevant to understanding the chemical properties of this compound (Liu, Rudd, Freedman, & Loscalzo, 1998).
Scientific Research Applications
Surface-Enhanced Raman Scattering
4-Nitrothioanisole (4-NTA) has been studied for its applications in Surface-Enhanced Raman Scattering (SERS) in Ag sol. The research found that 4-NTA adsorbs on Ag via the sulfur atom and undergoes surface-induced photoreactions when irradiated with an argon ion laser. This leads to a transformation where the SERS spectrum of 4-NTA becomes similar to that of 4-aminobenzenthiolate adsorbed on Ag (Kim, Lee, & Kim, 2004).
Continuous-Flow Process for Synthesis
The continuous-flow process for synthesizing m-nitrothioanisole, starting from m-nitroaniline, has been developed to minimize the accumulation of energetic intermediates and is suitable for large-scale production. This process involves diazotization, azo-coupling, and dediazoniation to yield m-nitrothioanisole in high yield (Yu et al., 2016).
Anti-tumor Activity
A study on the synthesis and evaluation of anti-tumor activity of triazolo[1,5-a] pyrimidine derivatives has shown significant anti-tumor effects on various cancer cells. The study highlights compound 4b, containing a nitro group, for its strong anti-tumor activity and potential as an anti-cancer drug (Safari et al., 2020).
Antimycobacterial Evaluation
The synthesis of 5-nitrothiazolylthiosemicarbazones from 5-nitrothiazole and their evaluation against mycobacterial species revealed significant antimycobacterial activities. One compound showed exceptional activity against Mycobacterium tuberculosis, surpassing isoniazid and equally active as rifampicin (Sriram et al., 2010).
Antiprotozoal Activities
A study on 5-nitrothiazole-NSAID chimeras demonstrated broad spectrum and potent antiprotozoal activities, surpassing marketed first-line drugs against giardiasis. The study emphasizes the potential of these compounds in experimental chemotherapy against various protozoan infections (Colín-Lozano et al., 2017).
Repositioning Antitubercular Compounds
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, initially studied for tuberculosis, have been identified as potential drug candidates for visceral leishmaniasis. This research has led to the discovery of a promising compound for VL treatment (Thompson et al., 2016).
Safety and Hazards
When handling 4-Nitrothioanisole, it is recommended to avoid dust formation, ingestion, and inhalation . It should not come in contact with eyes, skin, or clothing . It is also advised to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be stored in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
4-Nitrothioanisole, also known as Methyl-4-nitrophenyl sulfide, is a chemical compound with the linear formula O2NC6H4SCH3 It is known to interact with various catalysts in chemical reactions .
Mode of Action
This compound exhibits a twofold barrier to rotation about the Csp2-S bond . It undergoes hydrogenation in the presence of sulfided Pd/C catalysts . The hydrogenation process involves the addition of hydrogen (H2) to the this compound molecule, which can lead to changes in its structure and properties .
Biochemical Pathways
It’s known that this compound can undergo chemical reactions such as hydrogenation , which can potentially influence various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects. In the presence of sulfided Pd/C catalysts, this compound undergoes hydrogenation . This reaction could potentially lead to changes at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain catalysts, such as sulfided Pd/C, can enhance the hydrogenation of this compound . Moreover, the physical properties and the carbon content of the catalysts are closely related to the deposition temperature , indicating that temperature is a crucial environmental factor.
properties
IUPAC Name |
1-methylsulfanyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGPRYOJVPJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220378 | |
Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701-57-5 | |
Record name | 4-Nitrothioanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrothioanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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